

# Initial Safety and Toxicity Profile of a Voriconazole Prodrug (VrD2 Surrogate)

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## Compound of Interest

Compound Name: VrD2

Cat. No.: B1577316

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**Disclaimer:** Initial searches for a compound specifically named "**VrD2**" did not yield any publicly available data. Therefore, this technical guide utilizes the publicly available safety and toxicity data for a prodrug of voriconazole (POV) as a representative surrogate to fulfill the structural and content requirements of this request. All data and methodologies presented herein pertain to this voriconazole prodrug.

This document provides a comprehensive overview of the initial non-clinical safety and toxicity screening of a prodrug of voriconazole. The information is intended for researchers, scientists, and drug development professionals to illustrate a standard approach to early-stage safety assessment.

## Executive Summary

This report details the findings from a 4-week, repeated-dose intravenous toxicity study of a voriconazole prodrug in Sprague-Dawley rats. The primary objective was to assess the safety profile, identify potential target organs of toxicity, and determine the No-Observed-Adverse-Effect Level (NOAEL). The study revealed that the liver is the primary target organ for toxicity, with dose-dependent effects observed. However, these effects were found to be reversible upon cessation of treatment. The NOAEL for long-term administration was established at 60 mg/kg/day. Toxicokinetic analysis confirmed the rapid conversion of the prodrug to its active form, voriconazole.

## Quantitative Data Summary

The quantitative findings from the 4-week intravenous toxicity study in Sprague-Dawley rats are summarized in the table below.

Parameter	Control (0 mg/kg/day)	Low Dose (30 mg/kg/day)	Mid Dose (60 mg/kg/day)	High Dose (120 mg/kg/day)
Dose Administered	Vehicle	30 mg/kg/day	60 mg/kg/day	120 mg/kg/day
Primary Observation	No abnormalities	Well-tolerated	Well-tolerated	Statistically significant increase in relative liver weight
Histopathology	Normal	No significant findings	No significant findings	Several cases of hepatocyte hypertrophy
Reversibility	N/A	N/A	N/A	Liver-related toxic response was reversible after a recovery period
NOAEL	-	-	60 mg/kg/day	-

NOAEL: No-Observed-Adverse-Effect Level

## Experimental Protocols

### 4-Week Repeated-Dose Intravenous Toxicity Study in Rats

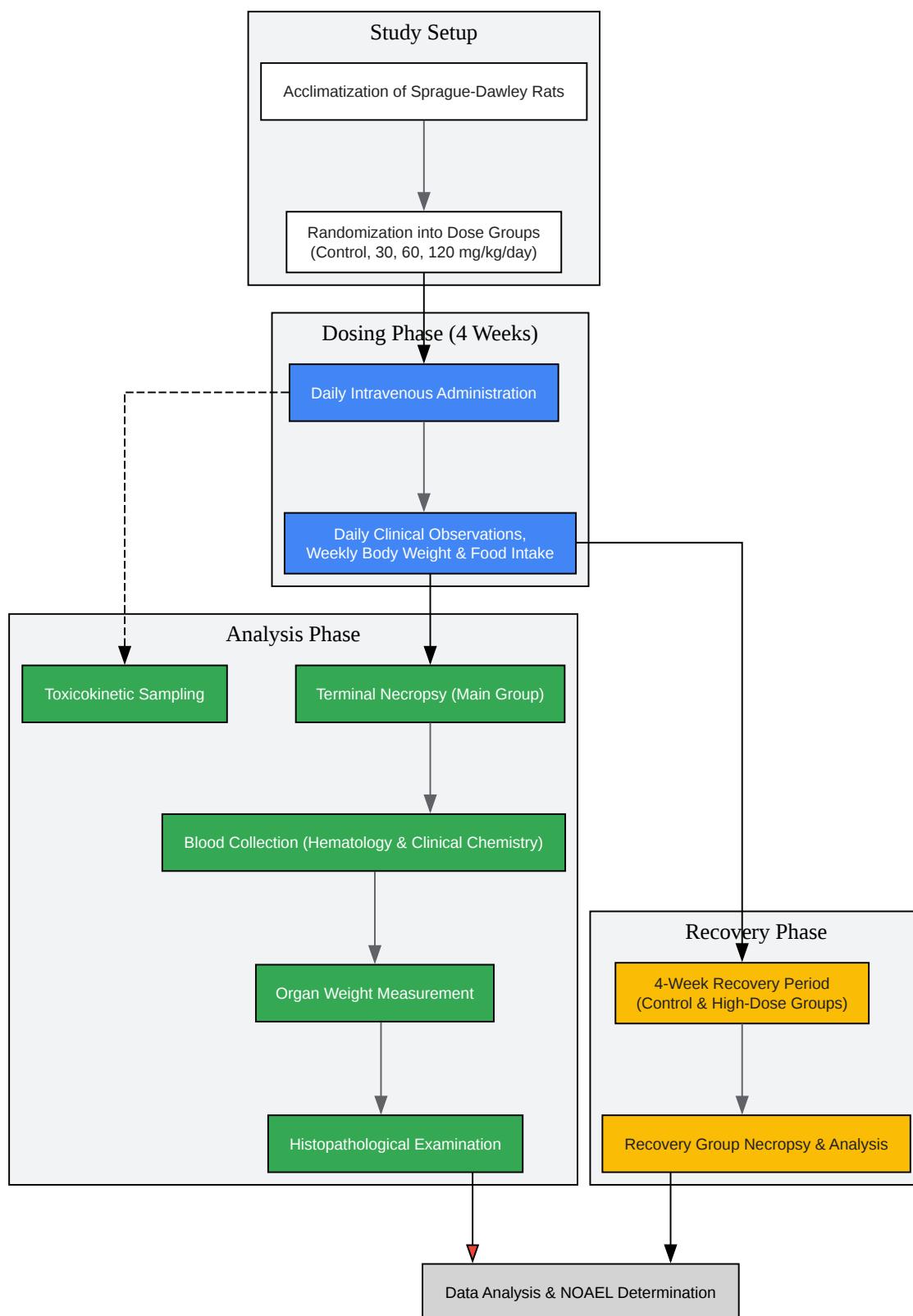
This study was designed to evaluate the potential toxicity of the voriconazole prodrug when administered intravenously to Sprague-Dawley (SD) rats for 28 consecutive days.

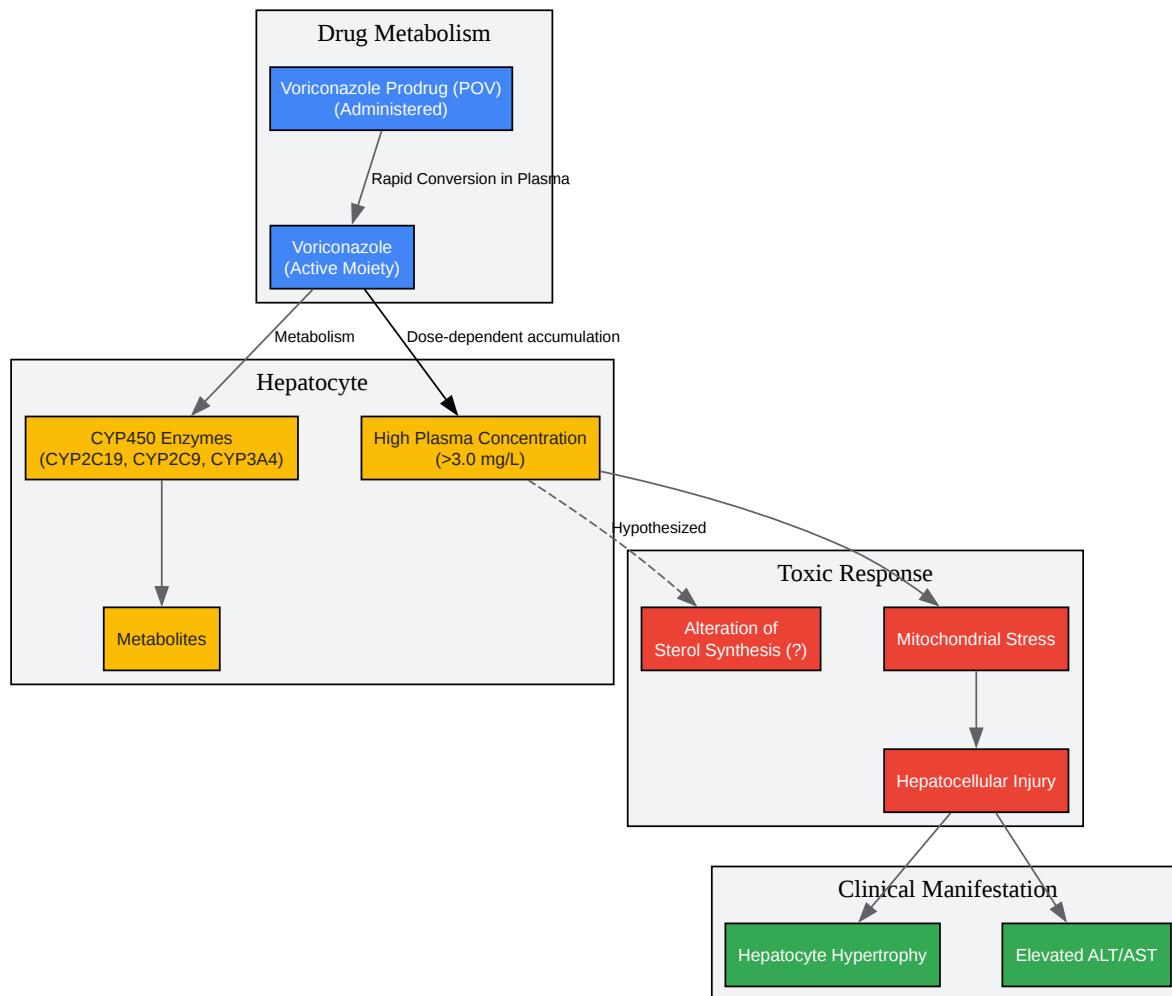
- Test System: Sprague-Dawley (SD) rats.

- Administration Route: Intravenous injection.
- Dosage Levels: 0 (vehicle control), 30, 60, and 120 mg/kg/day.[1]
- Dosing Regimen: Daily for 4 consecutive weeks.[1]
- Main Study Groups: Groups of male and female rats for each dosage level.
- Recovery Groups: Additional groups of male and female rats at the control and high-dose levels were included for a recovery period to assess the reversibility of any toxic effects.
- Parameters Monitored:
  - Clinical observations
  - Body weight and food consumption
  - Hematology and clinical chemistry
  - Gross pathology at necropsy
  - Organ weights
  - Histopathological examination of tissues
- Toxicokinetics: A toxicokinetic study was conducted to understand the distribution and metabolism of the prodrug.[1] This involved plasma sample collection at various time points to measure the concentration of the prodrug and its active metabolite, voriconazole. The results indicated a rapid conversion of the prodrug to voriconazole.[1]

## Visualizations: Workflows and Pathways

### Experimental Workflow for 4-Week Toxicity Study



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## References

- 1. Toxicity studies for the use of prodrug of voriconazole in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
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